ethyl 4-(carbonochloridoyl)benzoate
Overview
Description
Ethyl 4-(carbonochloridoyl)benzoate: is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a carbonochloridoyl group attached to the benzene ring. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.
Mechanism of Action
Target of Action
Ethyl 4-(carbonochloridoyl)benzoate, also known as p-Ethoxycarbonylbenzoyl chloride or ethyl 4-(chlorocarbonyl)benzoate, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.
Mode of Action
The compound acts as a local anesthetic by binding to the receptor of the sodium ion (Na+) channel on the nerve membrane . This binding reduces the passage of Na+ through the ion channel, thereby blocking the conduction of nerve impulses . This blockage results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
Biochemical Pathways
By blocking these channels, the compound prevents the depolarization of the nerve cell membrane, inhibiting the propagation of the nerve impulse .
Pharmacokinetics
As a local anesthetic, it is likely to have a localized effect at the site of application, with minimal systemic absorption .
Result of Action
The primary result of the action of this compound is the temporary loss of sensation in the area where it is applied. This is achieved by blocking the conduction of nerve impulses, which leads to a lack of sensation, thereby facilitating local surgeries and treatments without causing pain to the patient .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(carbonochloridoyl)benzoate can be synthesized through the reaction of 4-chlorocarbonylbenzoic acid with ethanol in the presence of a catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or a solid acid catalyst like modified clay. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. The use of solid acid catalysts helps in minimizing waste and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(carbonochloridoyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction Reactions: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.
Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Ester Hydrolysis: Benzoic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Scientific Research Applications
Ethyl 4-(carbonochloridoyl)benzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Comparison with Similar Compounds
Ethyl benzoate: Similar structure but lacks the carbonochloridoyl group.
Methyl 4-(carbonochloridoyl)benzoate: Similar but with a methyl ester group instead of an ethyl ester group.
4-(Chlorocarbonyl)benzoic acid: Lacks the ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the carbonochloridoyl and ethyl ester groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 4-carbonochloridoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYHUEAWYYJRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483712 | |
Record name | p-Ethoxycarbonylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27111-45-1 | |
Record name | p-Ethoxycarbonylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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